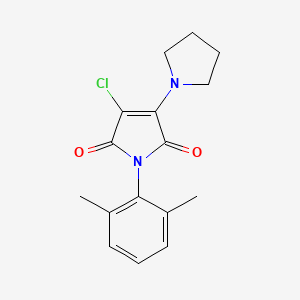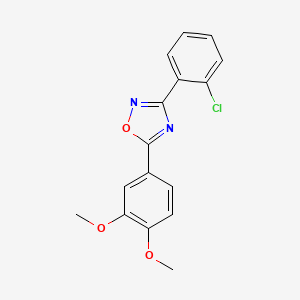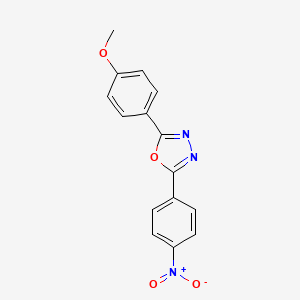![molecular formula C15H14ClN3O B5877670 2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)
2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPPP and has a molecular formula of C16H16ClN3O.
Mechanism of Action
CPPP is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters in the central nervous system. It has been shown to act as a potent inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. CPPP has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CPPP has been shown to exhibit significant anti-inflammatory and analgesic activities, which are attributed to its ability to modulate the activity of various enzymes and receptors involved in the inflammatory response. CPPP has also been shown to possess potent anticonvulsant activity, which is attributed to its ability to modulate the activity of GABA receptors.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPPP is its ability to exhibit significant pharmacological effects at relatively low concentrations. This makes it an attractive candidate for further research and development. However, one of the major limitations of CPPP is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on CPPP. One possible avenue of research is to explore its potential as a treatment for Alzheimer's disease. Another potential direction is to investigate its potential as a treatment for epilepsy. Additionally, further studies are needed to explore the potential applications of CPPP in the field of medicinal chemistry.
Synthesis Methods
The synthesis of CPPP involves the reaction of 4-chlorobenzaldehyde with propylhydrazine to form 2-(4-chlorophenyl) hydrazine. This intermediate is then reacted with pyrazolone to yield CPPP.
Scientific Research Applications
CPPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and analgesic activities. CPPP has also been shown to exhibit potent anticonvulsant activity in animal models. Furthermore, CPPP has been explored as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-2-3-12-8-15(20)19-14(17-12)9-13(18-19)10-4-6-11(16)7-5-10/h4-9,18H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUKINXCIFOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324043 | |
| Record name | 2-(4-chlorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chloro-phenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol | |
CAS RN |
389074-47-9 | |
| Record name | 2-(4-chlorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)



![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
